2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one
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Overview
Description
2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one is an organic compound with the molecular formula C11H10BrNO2S. This compound is known for its unique structure, which includes a bromine atom, a methoxyphenyl group, and a thiazole ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the bromination of 4-methoxyacetophenone followed by the formation of the thiazole ring. One common method involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activities and protein interactions.
Medicine: Potential use in drug discovery and development due to its biological activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activities. The thiazole ring can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 4’-Methoxy-2-bromoacetophenone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
Uniqueness
2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the bromine atom and the thiazole ring makes it a versatile compound for various applications in scientific research .
Properties
CAS No. |
65823-93-0 |
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Molecular Formula |
C12H10BrNO2S |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
2-bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-9-4-2-8(3-5-9)12-14-10(7-17-12)11(15)6-13/h2-5,7H,6H2,1H3 |
InChI Key |
ORTQYJQDURJFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)CBr |
Origin of Product |
United States |
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